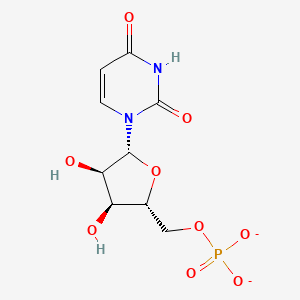
UMP dianion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an ester of phosphoric acid with the nucleoside uridine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Uridine 5’-monophosphate can be synthesized from orotidine 5’-monophosphate through a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is extremely slow without catalysis but becomes significantly faster with the enzyme’s presence.
Industrial Production Methods
Industrial production of uridine 5’-monophosphate often involves the use of recombinant Saccharomyces cerevisiae strains. These strains are engineered to overexpress specific genes, such as orotate phosphoribosyltransferase and orotidine monophosphate decarboxylase, to enhance the production of uridine 5’-monophosphate from orotic acid . The process involves cultivating the yeast cells in a suitable medium and optimizing reaction conditions to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine 5’-monophosphate undergoes various chemical reactions, including:
Coordination Reactions: It forms complexes with metal ions such as lanthanides (e.g., La, Pr, Nd, Sm, Eu, Gd) in the presence of micelles.
Decarboxylation: The conversion from orotidine 5’-monophosphate to uridine 5’-monophosphate involves a decarboxylation reaction.
Common Reagents and Conditions
Metal Ions: Lanthanides are commonly used in coordination reactions with uridine 5’-monophosphate.
Enzymes: Orotidylate decarboxylase is essential for the decarboxylation reaction.
Major Products
Complexes with Metal Ions: Coordination with lanthanides results in stable complexes.
Uridine 5’-monophosphate: The primary product of the decarboxylation of orotidine 5’-monophosphate.
Wissenschaftliche Forschungsanwendungen
Uridine 5’-monophosphate has a wide range of applications in scientific research:
Chemistry: It is used to study nucleotide interactions with metal ions and their coordination properties.
Biology: It serves as a precursor for RNA synthesis and is involved in various metabolic pathways.
Medicine: Uridine 5’-monophosphate is used in studies related to cognitive function and neurological health.
Industry: It is used in the production of pharmaceuticals and as a food additive.
Wirkmechanismus
Uridine 5’-monophosphate exerts its effects through several mechanisms:
RNA Synthesis: It serves as a building block for RNA, facilitating the transcription process.
Metabolic Regulation: It is involved in the regulation of cellular metabolism and the synthesis of other pyrimidine nucleotides.
Enzyme Interaction: It interacts with various enzymes, including orotidylate decarboxylase and uridine-cytidine kinase-like 1, to regulate nucleotide synthesis.
Vergleich Mit ähnlichen Verbindungen
Uridine 5’-monophosphate can be compared with other nucleotides such as:
Cytidine 5’-monophosphate: Similar in structure but contains cytosine instead of uracil.
Adenosine 5’-monophosphate: Contains adenine and plays a role in energy transfer.
Guanosine 5’-monophosphate: Contains guanine and is involved in protein synthesis.
Uridine 5’-monophosphate is unique due to its specific role in RNA synthesis and its involvement in cognitive function improvement .
Eigenschaften
CAS-Nummer |
5690-54-0 |
|---|---|
Molekularformel |
C9H11N2O9P-2 |
Molekulargewicht |
322.17 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/p-2/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
DJJCXFVJDGTHFX-XVFCMESISA-L |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


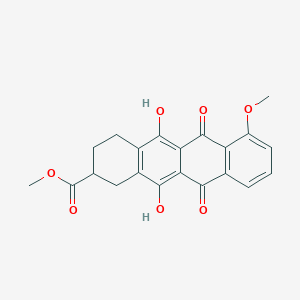
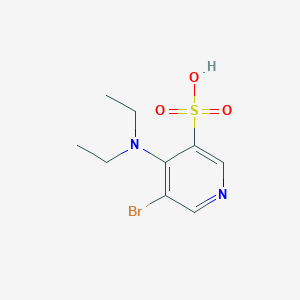
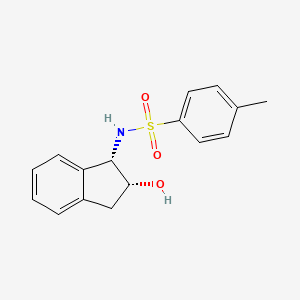
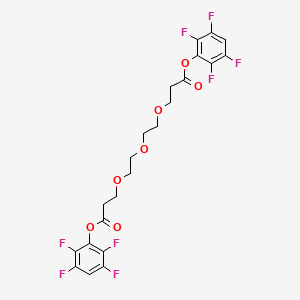
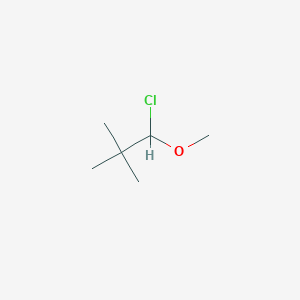

![2,2,2-trifluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B11826597.png)

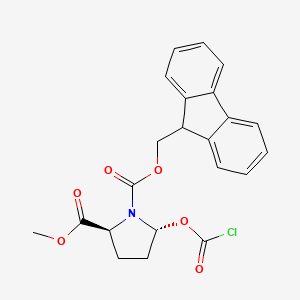
![tert-Butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11826615.png)
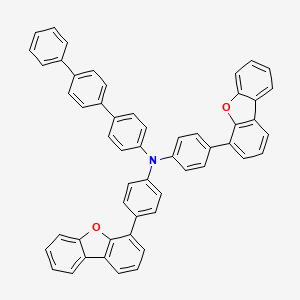

![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11826626.png)

